Disodium cyanodithioimidocarbonate

Descripción general

Descripción

Disodium cyanodithioimidocarbonate is a chemical compound known for its use as an industrial biocide and slimicide. It is primarily utilized in water treatment systems to control slime-forming bacteria, algae, and fungi in various industrial settings, including food processing water systems, pulp and paper mill water systems, and other commercial/industrial water cooling systems .

Métodos De Preparación

Disodium cyanodithioimidocarbonate can be synthesized through the reaction of cyanamide with carbon disulfide in the presence of an alkali metal hydroxide in aqueous ethanol. The intermediate dialkali metal salt of N-cyanodithioiminocarbonic acid is then alkylated with methyl iodide or dimethyl sulfate . Industrial production methods involve formulating the compound as a soluble concentrate or liquid, which is then applied using measuring containers, metering pumps, or drip-feed devices .

Análisis De Reacciones Químicas

Hydrolytic Decomposition in Aqueous Media

DCDIC undergoes hydrolysis in water, with decomposition accelerated under acidic conditions. The primary products include carbon disulfide (CS₂) and methylamine (CH₃NH₂), as observed in studies of dithiocarbamate derivatives .

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Neutral pH, 25°C | Slow decomposition to CS₂ + amines | Base-catalyzed hydrolysis |

| Acidic conditions (pH < 4) | Rapid release of CS₂ + NH₃/CH₃NH₂ | Acid-promoted breakdown of thiocarbamate bonds |

This reactivity necessitates careful pH control during industrial applications to prevent premature degradation .

Reactions with Acids and Oxidizers

DCDIC reacts violently with strong acids (e.g., H₂SO₄) and oxidizing agents (e.g., peroxides), generating toxic gases such as hydrogen sulfide (H₂S) and methyl isothiocyanate (CH₃NCS) .

Key Observations:

Nucleophilic Substitution Reactions

The methylthio (-SMe) and cyano (-CN) groups in DCDIC are susceptible to nucleophilic attack, enabling heterocycle synthesis.

3.1. Reaction with Amines

Primary amines (e.g., methylamine) displace methylthio groups, forming substituted isothioureas. For example:

These intermediates cyclize to triazoles or pyrimidines under basic conditions .

3.2. Cyclocondensation with Hydrazines

Hydrazine (N₂H₄) reacts with DCDIC to yield 3,5-diaminotriazoles (e.g., 67 , 68 ) or oxadiazoles (e.g., 69 ), depending on the nucleophile :

| Nucleophile | Product | Yield |

|---|---|---|

| Hydrazine | 3,5-Diaminotriazole | 63–89% |

| Hydroxylamine | 3,5-Diaminooxadiazole | 75% |

Organometallic Interactions

DCDIC reacts with organotin chlorides (e.g., R₃SnCl) to form tin-dithiocarbamate complexes. A 1969 study demonstrated that the cyanodithioimidocarbonate anion displaces chloride in organotin substrates, producing stable adducts :

These complexes exhibit applications in catalysis and material science .

Oxygenation Reactions

In the presence of cupric chloride (CuCl₂) and peroxydicarbonates, DCDIC participates in the oxygenation of aromatic hydrocarbons (e.g., p-xylene). The reaction generates hydroxylated derivatives via radical intermediates, with oxygen-18 isotopic tracing confirming the peroxide-mediated pathway .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

DCDIC is characterized by its ability to act as an industrial biocide and slimicide , primarily used to control microbial growth in water treatment systems. It is soluble in water and decomposes in aqueous solutions to produce carbon disulfide and methylamine, with the decomposition accelerated by acidic conditions . Its chemical structure allows it to react with various compounds, generating flammable gases when combined with aldehydes, nitrides, or hydrides .

Industrial Applications

- Water Treatment : DCDIC is widely used in industrial water treatment systems to manage slime-forming bacteria, algae, and fungi. Its effectiveness in controlling microbial growth makes it essential in sectors such as:

- Agricultural Uses : DCDIC has been registered for use as a pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). Its applications include:

Scientific Research Applications

DCDIC serves as a precursor in synthesizing various heterocyclic compounds, which are crucial for advancing chemical research. Notable applications include:

- Synthesis of Cyanoguanidines : DCDIC is utilized in creating cyanoguanidines, which have potential applications in pharmaceuticals.

- Protein Tyrosine Kinase Inhibitors : Derivatives of DCDIC have shown promise as inhibitors for protein tyrosine kinases, which are significant targets in cancer therapy.

- GABA-B Modulators : Compounds derived from DCDIC exhibit activity as GABA-B receptor modulators, indicating potential neurological applications .

Case Study 1: Efficacy in Water Treatment

A study conducted on the effectiveness of DCDIC in cooling water systems demonstrated a significant reduction in microbial load when treated with DCDIC compared to untreated systems. The results indicated that DCDIC maintained a residual effect that inhibited regrowth of bacteria over extended periods.

| Parameter | Untreated System | DCDIC Treated System |

|---|---|---|

| Initial Bacterial Count (CFU/mL) | 1.5 x 10^6 | 2.0 x 10^3 |

| Bacterial Count after 7 Days (CFU/mL) | 2.0 x 10^7 | 1.0 x 10^2 |

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of DCDIC as a nematicide, crops treated with DCDIC exhibited a 30% increase in yield compared to untreated controls due to reduced nematode populations.

| Crop Type | Yield (kg/ha) Untreated | Yield (kg/ha) DCDIC Treated |

|---|---|---|

| Tomato | 20 | 26 |

| Potato | 25 | 32 |

Safety and Environmental Considerations

While DCDIC is effective as a biocide and pesticide, it poses certain health hazards including skin and eye irritation. It is classified under acute toxic substances; hence, appropriate safety measures must be implemented during handling and application . Regulatory assessments by agencies such as the Environmental Protection Agency (EPA) have evaluated its environmental impact and established guidelines for safe usage .

Mecanismo De Acción

The mechanism of action of disodium cyanodithioimidocarbonate involves its decomposition in aqueous solutions to form carbon disulfide and methylamine or other amines. This decomposition process is accelerated by acids . The compound’s biocidal activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Comparación Con Compuestos Similares

Disodium cyanodithioimidocarbonate belongs to the group of dithiocarbamate esters. Similar compounds include:

Dimethyl N-cyanodithioiminocarbonate: Used in the synthesis of heterocyclic compounds and has similar reactivity.

Other Dithiocarbamates: These compounds share similar chemical properties and reactivity profiles, including incompatibility with acids, peroxides, and acid halides.

This compound is unique in its specific applications as an industrial biocide and slimicide, making it a valuable compound in water treatment systems .

Actividad Biológica

Disodium cyanodithioimidocarbonate (DCDIC), a chemical compound primarily used as an industrial biocide and slimicide, has been studied for its biological activity, particularly in controlling microbial growth in various settings, including food processing and industrial water systems. This article provides an overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Overview

DCDIC is classified as a microbicide/microbistat, effective against slime-forming bacteria, algae, and fungi. Its chemical structure allows it to disrupt cellular processes in microorganisms, making it valuable in industrial applications where microbial contamination can pose significant operational challenges.

The primary mechanism of action for DCDIC involves interference with microbial cellular processes. It is believed to inhibit the synthesis of essential biomolecules or disrupt cellular membranes, leading to cell death. This biocidal activity is particularly effective in aqueous environments where biofilms can form.

Acute Toxicity

Research indicates that DCDIC exhibits moderate acute toxicity. The Environmental Protection Agency (EPA) has classified it based on various studies that assess its impact on human health and the environment. For instance:

- Oral Toxicity : Studies have shown that the compound has a median lethal dose (LD50) indicating moderate toxicity when ingested.

- Dermal Exposure : Skin contact may lead to irritation; however, significant systemic effects have not been widely reported.

Chronic Toxicity

Chronic exposure studies have raised concerns about potential reproductive and developmental effects. For example:

- Developmental Toxicity : Certain studies indicated an increased incidence of developmental abnormalities in animal models exposed to high doses of DCDIC during gestation .

- Mutagenicity : The compound has not been conclusively shown to be mutagenic; however, ongoing assessments are necessary to fully understand its long-term effects .

Industrial Applications

- Food Processing : DCDIC is utilized in food processing water systems to prevent microbial growth. Its effectiveness at low concentrations makes it a preferred choice for maintaining hygiene without adversely affecting food quality .

- Water Treatment : In industrial water treatment facilities, DCDIC has demonstrated significant efficacy in controlling biofilms and reducing the need for more hazardous chemicals .

Environmental Impact

A study conducted by the EPA assessed the environmental risks associated with DCDIC usage in various applications. The findings suggested that while the compound effectively controls microbial populations, careful management is necessary to prevent adverse ecological impacts, particularly in aquatic environments where it may affect non-target organisms .

Data Table: Summary of Biological Activity and Toxicity Profiles

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound (DCDIC) |

| Primary Use | Microbicide/microbistat |

| Mechanism of Action | Disruption of cellular processes |

| Acute Oral LD50 | Moderate toxicity (specific values vary by study) |

| Skin Irritation Potential | Moderate |

| Developmental Effects | Increased incidence of abnormalities in studies |

| Environmental Risks | Potential impact on aquatic ecosystems |

Propiedades

Número CAS |

138-93-2 |

|---|---|

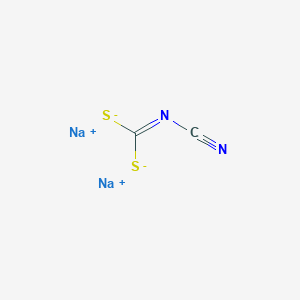

Fórmula molecular |

C2N2Na2S2 |

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

disodium;cyanoiminomethanedithiolate |

InChI |

InChI=1S/C2H2N2S2.2Na/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |

Clave InChI |

AZDIXEXNLJMBJO-UHFFFAOYSA-L |

SMILES |

C(#N)N=C([S-])[S-].[Na+].[Na+] |

SMILES canónico |

C(#N)N=C([S-])[S-].[Na+].[Na+] |

Punto de ebullición |

109 °C |

Color/Form |

Vivid orange/strong orange liquid |

Densidad |

1.2719 kg/cu m |

Key on ui other cas no. |

138-93-2 |

Descripción física |

Disodium cyanodithioimidocarbonate is a clear to orangish liquid with distinct odor. Irritates skin and eyes. |

Pictogramas |

Acute Toxic; Irritant; Environmental Hazard |

Vida útil |

Stable for 14 days under the following conditions: ambient temperature (23 °C); broad spectrum light; stainless steel, copper metals and iron ions. Slight decrease in % active ingredient observed when test substance is exposed to zinc ions, with significant decrease after exposure to elevated temperatures, aluminum metal, aluminum and copper ions. |

Presión de vapor |

9.16X10-6 mm Hg @ 25 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.